{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine
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Overview
Description
{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a chemical compound with the molecular formula C9H15BrN4 and a molecular weight of 259.15 g/mol . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the reaction of appropriate pyrazolo[1,5-a]pyrimidine precursors with brominating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or bases to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly in cancer research.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of {3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with similar biological activities.
Uniqueness
{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Properties
Molecular Formula |
C9H15BrN4 |
---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
(3-bromo-2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H15BrN4/c1-2-7-8(10)9-12-4-3-6(5-11)14(9)13-7/h6,12H,2-5,11H2,1H3 |
InChI Key |
BCZPORGGDXUDJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CCNC2=C1Br)CN |
Origin of Product |
United States |
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